Welcome to the BenchChem Online Store!
molecular formula C23H31NO3 B8510928 Ethyl 4-({[4-(heptyloxy)phenyl]methyl}amino)benzoate CAS No. 61440-54-8

Ethyl 4-({[4-(heptyloxy)phenyl]methyl}amino)benzoate

Cat. No. B8510928
M. Wt: 369.5 g/mol
InChI Key: XSWRXFKFYQGOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04350822

Procedure details

A mixture of 5 g. of ethyl p-[p-(heptyloxy)benzyl]amino benzoate (prepared as described in Example 54), 1.51 g. of potassium hydroxide and 50 ml. of 95% ethanol is refluxed for 5 hours. Concentrated hydrochloric acid is added and the mixture diluted with 150 ml. of water. Chilling and filtering gives crystals which are recrystallized from ethanol to give white crystals, m.p. 148°-152.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:27]=[CH:26][C:12]([CH2:13][NH:14][C:15]2[CH:25]=[CH:24][C:18]([C:19]([O:21]CC)=[O:20])=[CH:17][CH:16]=2)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[OH-].[K+].C(O)C.Cl>O>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][NH:14][C:15]2[CH:16]=[CH:17][C:18]([C:19]([OH:21])=[O:20])=[CH:24][CH:25]=2)=[CH:26][CH:27]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)OC1=CC=C(CNC2=CC=C(C(=O)OCC)C=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5 g
ADDITION
Type
ADDITION
Details
the mixture diluted with 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
Chilling
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
gives crystals which
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give white crystals, m.p. 148°-152.5° C.

Outcomes

Product
Name
Type
Smiles
C(CCCCCC)OC1=CC=C(CNC2=CC=C(C(=O)O)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.